6-Bromo-4-fluorobenzofuran-2-carboxylic acid
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Overview
Description
6-Bromo-4-fluorobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C₉H₄BrFO₃ and a molecular weight of 259.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and a benzofuran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluorobenzofuran-2-carboxylic acid typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens into the benzofuran ring . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
6-Bromo-4-fluorobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chlorobenzofuran-2-carboxylic acid
- 6-Bromo-4-iodobenzofuran-2-carboxylic acid
- 6-Bromo-4-methylbenzofuran-2-carboxylic acid
Uniqueness
6-Bromo-4-fluorobenzofuran-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for specific synthetic and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H4BrFO3 |
---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrFO3/c10-4-1-6(11)5-3-8(9(12)13)14-7(5)2-4/h1-3H,(H,12,13) |
InChI Key |
JPDNENDPJFTVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=C2)C(=O)O)F)Br |
Origin of Product |
United States |
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